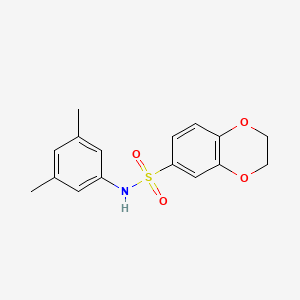
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBDS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications as a biological probe, drug discovery tool, and therapeutic agent. DBDS is a synthetic compound that can be prepared through various chemical synthesis methods. In
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its ability to bind to specific targets such as enzymes and proteins. This compound binds to these targets through interactions with amino acid residues and other functional groups. This binding can result in inhibition of enzyme activity or modulation of protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in laboratory experiments is its ability to selectively bind to and inhibit specific targets. This can allow researchers to study the function of these targets in a more precise manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a tool for studying the function of specific enzymes and proteins in biological systems. Additionally, further research is needed to better understand the potential limitations and off-target effects of this compound in laboratory experiments.
Synthesis Methods
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized through a multi-step process involving several chemical reactions. One common method for synthesizing this compound involves the reaction of 2,3-dihydro-1,4-benzodioxine with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white crystalline solid.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a biological probe and drug discovery tool due to its ability to selectively bind to and inhibit certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating pH balance in the body. This compound has also been used to study the function of proteins such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in ion transport across cell membranes.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-12(2)9-13(8-11)17-22(18,19)14-3-4-15-16(10-14)21-6-5-20-15/h3-4,7-10,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXFKFJLFVPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)

![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)